molecular formula C16H14ClF3N2O3 B3042810 6-Chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide CAS No. 680213-68-7

6-Chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide

Cat. No. B3042810
CAS RN: 680213-68-7
M. Wt: 374.74 g/mol
InChI Key: KZDNXLSEDSKNLH-UHFFFAOYSA-N
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Description

6-Chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). It is widely used in scientific research to study the roles of EAATs in neurological disorders such as epilepsy, Alzheimer's disease, and stroke.

Mechanism of Action

6-Chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide acts as a competitive inhibitor of EAATs, specifically targeting EAAT1 and EAAT2. By binding to the substrate-binding site of EAATs, 6-Chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide prevents the uptake of glutamate into astrocytes, leading to an increase in extracellular glutamate levels. This increase in glutamate can cause excitotoxicity, leading to neuronal damage and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide are complex and depend on the specific experimental conditions. In general, 6-Chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide has been shown to increase extracellular glutamate levels, leading to excitotoxicity and neuronal damage. However, 6-Chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide has also been shown to have neuroprotective effects in some studies, suggesting that its effects may be context-dependent.

Advantages and Limitations for Lab Experiments

The main advantage of 6-Chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide is its selectivity for EAATs, which allows researchers to specifically target these transporters and study their function. 6-Chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide is also highly potent, allowing for effective inhibition of EAATs at low concentrations. However, 6-Chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide has some limitations, including its potential for off-target effects and the complexity of its synthesis.

Future Directions

There are numerous future directions for research involving 6-Chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide. One potential area of investigation is the role of EAATs in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more selective and potent EAAT inhibitors that can be used to study the specific roles of different EAAT subtypes. Additionally, 6-Chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide may have potential therapeutic applications in the treatment of neurological disorders, although further research is needed to explore this possibility.

Scientific Research Applications

6-Chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide is a valuable tool for studying the function of EAATs in the brain. By inhibiting EAATs, 6-Chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide increases the concentration of glutamate, an excitatory neurotransmitter, in the synaptic cleft. This allows researchers to investigate the role of glutamate in various neurological conditions. 6-Chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide has been used in numerous studies to investigate the mechanisms of epilepsy, stroke, and neurodegenerative diseases.

properties

IUPAC Name

6-chloro-N-[(3,5-dimethoxyphenyl)methyl]-4-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O3/c1-24-10-3-9(4-11(5-10)25-2)7-22-15(23)12-8-21-14(17)6-13(12)16(18,19)20/h3-6,8H,7H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDNXLSEDSKNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNC(=O)C2=CN=C(C=C2C(F)(F)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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